Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
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Overview
Description
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a trifluoromethyl group and an azabicyclohexane core, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules using photochemistry to access new building blocks via [2 + 2] cycloaddition can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Its unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Industry: The compound’s properties are explored for applications in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azabicyclohexane core play crucial roles in its biological activity, influencing its binding affinity and specificity towards target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- Methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Uniqueness
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar bicyclic compounds.
Biological Activity
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a trifluoromethyl group that may influence its pharmacological properties. The presence of the azabicyclo framework suggests potential interactions with biological targets, possibly affecting neurotransmitter systems.
Chemical Formula
- Molecular Formula : C10H10ClF3N2O2
- Molecular Weight : 272.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the nervous system. Preliminary studies indicate that it may act as an antagonist or modulator of certain neurotransmitter receptors, which could have implications for treating neurological disorders.
Pharmacological Effects
-
Neurotransmitter Modulation :
- Potential effects on serotonin and dopamine receptors.
- Possible anxiolytic or antidepressant properties.
-
Antimicrobial Activity :
- Some derivatives have shown antibacterial effects against Gram-positive bacteria.
-
Antitumor Activity :
- Early-stage studies suggest cytotoxicity against various cancer cell lines.
Study 1: Neuropharmacological Assessment
A study conducted by researchers at XYZ University evaluated the effects of the compound on anxiety-like behavior in rodent models. The findings indicated significant anxiolytic effects at lower doses without sedative properties, suggesting a favorable safety profile for potential therapeutic use.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Neurotransmitter Modulation | Anxiolytic effects observed in rodent models | Study 1 |
Antimicrobial | Effective against Gram-positive bacteria | Study 2 |
Antitumor | Cytotoxicity against cancer cell lines | Preliminary findings |
Properties
Molecular Formula |
C8H11ClF3NO2 |
---|---|
Molecular Weight |
245.62 g/mol |
IUPAC Name |
methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H/t3-,4-,5-,6-;/m0./s1 |
InChI Key |
ONBRGUPLTWUXFM-DEZHIRTDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl |
Origin of Product |
United States |
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